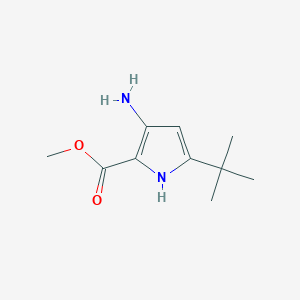
methyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate
Cat. No. B8728859
M. Wt: 196.25 g/mol
InChI Key: FUFUSKSEUHCLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07741479B2
Procedure details


To a stirred sodium methoxide solution (15% by weight, 80 mL total) was added drop-wise a solution of 1-cyano-3,3-dimethylbut-1-en-2-yl 4-methylbenzenesulfonate (10.0 g, 36 mmol) and diethyl aminomalonate hydrochloride salt (9.0 g, 43 mmol) in methanol (50 mL). After the addition was completed, the reaction was stirred at room temperature for 2 hours, the solvent was removed under vacuum and the crude product was dissolved in water and extracted with ethyl acetate. The combined organic layers was washed with brine, dried and the solvent removed under vacuum. The crude product was purified by column chromatography (silicagel, dichloromethane:methanol 95:5) to afford 2.4 g of the desired methyl 3-amino-5-tert-butyl-1H-pyrrole-2-carboxylate used as such in the next step.
Name
sodium methoxide
Quantity
80 mL
Type
reactant
Reaction Step One

Name
1-cyano-3,3-dimethylbut-1-en-2-yl 4-methylbenzenesulfonate
Quantity
10 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C[O-].[Na+].CC1C=CC(S(O[C:15]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:16][C:17]#[N:18])(=O)=O)=CC=1.Cl.[NH2:24][CH:25](C(OCC)=O)[C:26]([O:28][CH2:29]C)=[O:27]>CO>[NH2:18][C:17]1[CH:16]=[C:15]([C:19]([CH3:20])([CH3:21])[CH3:22])[NH:24][C:25]=1[C:26]([O:28][CH3:29])=[O:27] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
sodium methoxide
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
1-cyano-3,3-dimethylbut-1-en-2-yl 4-methylbenzenesulfonate
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OC(=CC#N)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC(C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the crude product was dissolved in water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers was washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography (silicagel, dichloromethane:methanol 95:5)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(NC(=C1)C(C)(C)C)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 34% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
